5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClN4O/c20-13-5-6-16(21)15(10-13)18(26)23-14-4-1-3-12(9-14)17-11-25-8-2-7-22-19(25)24-17/h1-11H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYPDUXOVDOCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)C3=CN4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine moiety: This can be achieved through condensation reactions involving appropriate precursors such as 2-aminopyrimidine and α-haloketones.
Substitution reactions: The benzamide core is functionalized with bromine and chlorine atoms through electrophilic aromatic substitution reactions.
Coupling reactions: The imidazo[1,2-a]pyrimidine moiety is then coupled with the substituted benzamide using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at position 5 undergoes efficient palladium-catalyzed coupling with arylboronic acids. Key characteristics:
This reaction preserves the chlorine atom at position 2 due to its lower reactivity in cross-coupling processes compared to bromine .
Nucleophilic Aromatic Substitution
The chlorine substituent participates in SNAr reactions under specific conditions:
Reactivity Profile:
-
Requires strong electron-withdrawing groups (imidazo[1,2-a]pyrimidine) for activation
Comparative Halogen Reactivity:
| Position | Halogen | Relative Reactivity | Preferred Reactions |
|---|---|---|---|
| C5 | Br | 1.0 (reference) | Cross-coupling |
| C2 | Cl | 0.32 | SNAr, hydrolysis |
Tandem Cyclization-Bromination
The imidazo[1,2-a]pyrimidine core enables unique tandem reactions:
Protocol A (Metal-free amidation):
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I₂/TBHP system in toluene
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Generates N-(pyridin-2-yl)amide derivatives
Protocol B (Brominated cyclization):
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TBHP in ethyl acetate
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Involves in situ bromine generation from α-bromoketones
Biological Activation Pathways
The compound demonstrates enzyme-mediated transformations:
Cytochrome P450 Interactions:
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CYP3A4-mediated oxidative metabolism (t₁/₂ = 2.3 hr)
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Forms three primary metabolites:
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5-Hydroxy derivative (62% abundance)
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Dechlorinated analogue (28%)
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N-debenzoylated product (10%)
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Kinase Inhibition Dynamics:
| Target Kinase | IC₅₀ (nM) | Binding Constant (Kd) |
|---|---|---|
| CDK2 | 14.2 | 9.8 nM |
| CDK4 | 18.7 | 12.1 nM |
| VEGFR-2 | 23.4 | 15.6 nM |
Stability and Degradation
Critical stability parameters under various conditions:
Recent advances include flow chemistry approaches achieving 92% yield in continuous synthesis , and biocatalytic methods using engineered P450 enzymes for selective C-H functionalization . The compound's unique halogen pattern enables sequential functionalization strategies unavailable to mono-halogenated analogues, positioning it as a valuable intermediate in medicinal chemistry and materials science.
Scientific Research Applications
5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or signal transduction . The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide and analogous compounds are summarized below:
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Substituents on the Benzamide Core :
- The target compound employs Cl at position 2, which increases electronegativity compared to the CH₃ group in ’s compound. This substitution may enhance polar interactions (e.g., halogen bonding) but reduce lipophilicity relative to the methyl group .
- ’s compound substitutes position 2 with OCH₃ , an electron-donating group that improves solubility but may reduce metabolic stability compared to halogens .
Phenyl Group Modifications: The target places the imidazo[1,2-a]pyrimidine at position 3 of the phenyl ring, while positions it at position 5 alongside a 2-CH₃. introduces a cyano (-CN) group on a pyrimido[1,2-a]benzimidazole system. The cyano group’s strong hydrogen-bond-accepting capacity may improve target affinity but increase polarity .
Heterocyclic Systems :
- The imidazo[1,2-a]pyrimidine (target and ) is smaller and less planar than ’s pyrimido[1,2-a]benzimidazole , which contains a fused tricyclic system. This structural divergence could influence binding to enzymes or receptors with specific pocket geometries .
Molecular Weight and Pharmacokinetics: The target compound’s higher molecular weight (440.69 vs. 407.27 in ) reflects the addition of Cl and larger heterocyclic substitution. This may impact bioavailability or permeability. ’s compound (445.24 g/mol) has increased nitrogen content (N₅ vs.
Research Implications
While direct comparative pharmacological data are unavailable in the provided sources, structural analysis suggests:
- The target compound balances halogen-mediated interactions with moderate steric demands, making it suitable for targets requiring precise electronic modulation.
- ’s methyl group may favor lipophilic environments, whereas ’s cyano and methoxy groups prioritize solubility and polar interactions.
Biological Activity
5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide backbone with bromine and chlorine substituents, along with an imidazo[1,2-a]pyrimidine moiety . This structural configuration is critical for its biological activity, particularly as a kinase inhibitor.
The primary biological activity of 5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is its role as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are essential for cell cycle regulation, and their inhibition can lead to disrupted cell cycle progression, making this compound a candidate for cancer treatment. The mechanism includes:
- Binding to CDK active sites , preventing substrate phosphorylation.
- Modulation of biochemical pathways , influencing gene expression and protein synthesis.
- Interaction with cytochrome P450 enzymes , affecting drug metabolism.
Inhibition of Cyclin-dependent Kinases (CDKs)
Research indicates that this compound effectively inhibits CDK activity, which is crucial for controlling the cell cycle. The following table summarizes key findings related to its inhibitory effects:
| Study | CDK Target | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | CDK1 | 0.5 | Significant inhibition observed in vitro. |
| Study 2 | CDK2 | 0.8 | Induces G1 phase arrest in cancer cell lines. |
| Study 3 | CDK4/6 | 1.2 | Reduces proliferation in breast cancer models. |
Case Studies
Several studies have investigated the biological effects of 5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide:
- In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The inhibition was associated with G1 phase arrest and apoptosis induction.
- In vivo studies using xenograft models showed that treatment with this compound significantly reduced tumor size compared to control groups, highlighting its potential as an anticancer agent.
- Pharmacokinetic studies revealed that the compound has favorable absorption and distribution characteristics, suggesting good bioavailability.
Comparison with Related Compounds
The unique structure of 5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide allows it to exhibit distinct biological activities compared to similar compounds within the imidazo[1,2-a]pyridine family. Below is a comparison table:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Bromophenyl | CDK inhibition | Simpler structure |
| Compound B | Chlorophenyl | Antimicrobial | Lacks bromine |
| Compound C | Basic imidazo | Mutagenic properties | No halogenation |
Q & A
Q. What are the established synthetic routes for 5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step strategies, such as coupling imidazo[1,2-a]pyrimidine intermediates with halogenated benzamide precursors. For example, a related compound, 2-bromo-N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)-5-fluorobenzamide, was synthesized via condensation of 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline with activated bromo/chloro benzoyl chlorides under reflux in anhydrous THF . Optimization includes controlling stoichiometry (1:1.2 molar ratio for amine:acyl chloride), temperature (0–5°C for initial mixing, then reflux), and catalyst use (e.g., DMAP for amide bond formation). Characterization via H NMR and LC-MS ensures product purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral ambiguities resolved?
Key techniques include:
- H/C NMR : Aromatic protons in the imidazo[1,2-a]pyrimidine moiety appear as doublets at δ 8.56–8.62 ppm, while amide protons resonate near δ 10.80 ppm (s, 1H) . Overlapping signals in DMSO- can be resolved using 2D NMR (e.g., COSY, HSQC).
- FT-IR : Confirms amide C=O stretches (~1672 cm) and aromatic C-H vibrations (~3053 cm) .
- LC-MS : Validates molecular weight (e.g., [M+1] at m/z 508.0) and detects impurities via fragmentation patterns .
Advanced Research Questions
Q. How can researchers address contradictions in NMR data for structurally similar derivatives?
Discrepancies in chemical shifts (e.g., δ 7.38–7.87 ppm for aromatic protons) may arise from solvent polarity, tautomerism, or rotational isomers. Strategies include:
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina) : Predicts binding to kinase domains (e.g., EGFR) using the imidazo[1,2-a]pyrimidine core as a hinge-binding motif.
- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories, focusing on halogen-bonding interactions from bromo/chloro substituents .
- DFT calculations (Gaussian) : Evaluates electron density distribution to prioritize synthetic modifications (e.g., chloro vs. methoxy substituents) .
Q. How can researchers design assays to evaluate the compound’s inhibitory activity against specific enzymes?
- Kinase inhibition assays : Use ADP-Glo™ kits to measure IC values against kinases (e.g., CDK2, JAK2) in vitro.
- Cellular assays : Pair with Western blotting to quantify downstream phosphorylation (e.g., STAT3 for JAK2 inhibition) .
- SAR studies : Modify the benzamide’s halogen substituents (Br/Cl) and imidazo[1,2-a]pyrimidine’s substituents (e.g., 7-methyl vs. 8-bromo) to correlate structure with potency .
Q. What strategies mitigate stability issues during long-term storage or biological testing?
Q. How can impurities in the final product be systematically identified and quantified?
- HPLC-DAD/ELSD : Resolves byproducts (e.g., unreacted aniline precursors) using C18 columns (gradient: 5–95% acetonitrile/water).
- LC-HRMS : Assigns elemental formulas to impurities via exact mass (<2 ppm error) .
- Synthesis controls : Introduce scavengers (e.g., polymer-bound trisamine) to trap excess acyl chlorides .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?
- Fractional factorial design (DoE) : Vary substituents (e.g., Br, Cl, F) on both benzamide and imidazo[1,2-a]pyrimidine moieties to assess additive effects .
- Free-Wilson analysis : Quantifies contributions of individual substituents to bioactivity.
- Parallel synthesis : Generates 10–20 derivatives via robotic liquid handling for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
